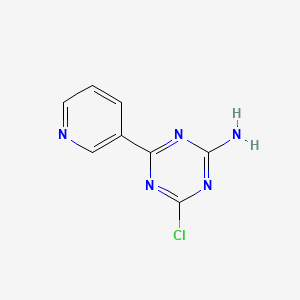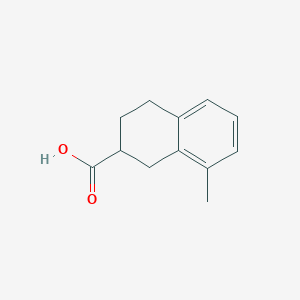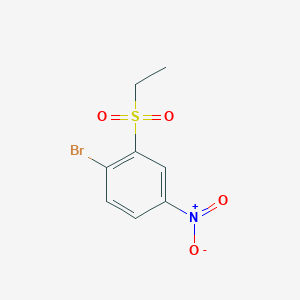
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is an organic compound characterized by the presence of a bromine atom, an ethanesulfonyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(ethanesulfonyl)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Elimination: The ethanesulfonyl group can participate in elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-Amino-2-(ethanesulfonyl)-4-nitrobenzene.
Elimination: Alkenes with the loss of ethanesulfonyl group.
Applications De Recherche Scientifique
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Elimination: The ethanesulfonyl group is removed, resulting in the formation of a double bond (alkene).
Comparaison Avec Des Composés Similaires
1-Bromo-2-(ethanesulfonyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-4-nitrobenzene: Lacks the ethanesulfonyl group, affecting its solubility and reactivity.
1-Bromo-4-nitrobenzene: Lacks the ethanesulfonyl group and has different electronic properties due to the position of the nitro group.
Uniqueness: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is unique due to the combination of the bromine, ethanesulfonyl, and nitro groups on the benzene ring. This combination imparts distinct reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C8H8BrNO4S |
|---|---|
Poids moléculaire |
294.12 g/mol |
Nom IUPAC |
1-bromo-2-ethylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
Clé InChI |
XPMNZZRLMMHEIZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


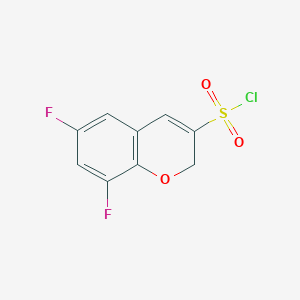


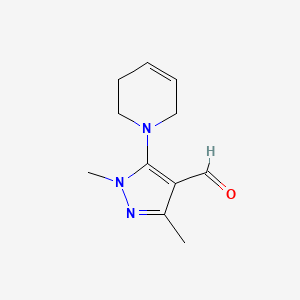

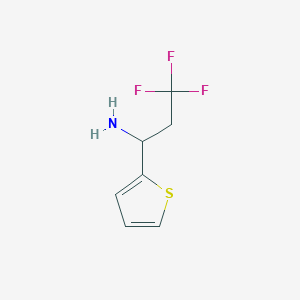


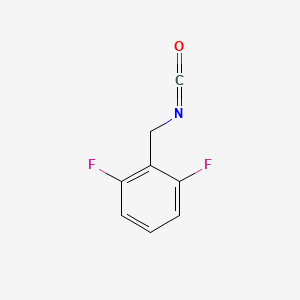
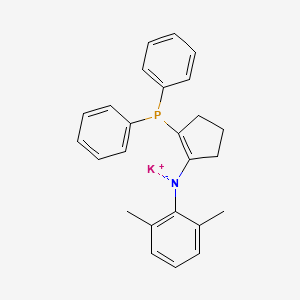
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
